molecular formula C7H10BrClN2 B13907770 (S)-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride

(S)-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride

Cat. No.: B13907770
M. Wt: 237.52 g/mol
InChI Key: PHKIMBPFWPQAKE-JEDNCBNOSA-N
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Description

(S)-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of organic compounds known as pyridines. It is characterized by the presence of a bromine atom attached to the pyridine ring and an ethanamine group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of (S)-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride typically involves several steps. One common method includes the bromination of 2-aminopyridine to form 2-bromo-4-aminopyridine. This intermediate is then subjected to a reductive amination reaction with acetaldehyde to yield (S)-1-(4-Bromopyridin-2-yl)ethanamine. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Chemical Reactions Analysis

(S)-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Scientific Research Applications

(S)-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is used in the study of biological systems, particularly in the investigation of enzyme interactions and receptor binding.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (S)-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

(S)-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific stereochemistry and the presence of the ethanamine group, which can influence its reactivity and interactions with biological targets.

Biological Activity

(S)-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride is a chiral compound notable for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, interactions with various biological targets, and the implications of its structure on its pharmacological properties.

Chemical Structure and Properties

The compound has a molecular formula of C₇H₁₀BrClN₂ and a molecular weight of approximately 237.52 g/mol. Its structure features a brominated pyridine ring, which is significant in enhancing its biological activity due to the electron-withdrawing nature of the bromine atom at the 4-position. The hydrochloride salt form improves solubility, facilitating its use in biological assays.

This compound exhibits interactions with several biological targets, primarily neurotransmitter receptors and metabolic enzymes. The mechanism of action involves:

  • Binding Affinity : The compound shows a significant affinity for nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological functions. Studies indicate that it may act as an agonist or antagonist depending on the receptor subtype involved .
  • Cellular Pathways Modulation : In vitro studies have demonstrated that this compound can influence cellular pathways related to cell viability and proliferation, showcasing dose-dependent effects that are crucial for evaluating its therapeutic potential.

Biological Assays and Findings

Numerous studies have assessed the biological activity of this compound:

  • Neurotransmitter System Modulation : Research indicates that the compound may modulate neurotransmitter systems, potentially offering therapeutic avenues for psychiatric disorders.
  • Antimicrobial Activity : Preliminary studies suggest antimicrobial properties, with some derivatives showing activity against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Potential : There is emerging evidence supporting its role as an anti-inflammatory agent, although further studies are needed to elucidate the underlying mechanisms.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided:

Compound NameStructure FeaturesBiological Activity
4-BromopyridineBrominated pyridineAntimicrobial properties
2-Amino-5-bromopyridineAmino group at 2-positionPotential anti-cancer activity
1-(4-Chloropyridin-2-yl)ethanamineChlorinated instead of brominatedNeurotransmitter modulation
1-(4-Iodopyridin-2-yl)ethanamineIodinated variantEnhanced lipophilicity

The presence of the bromine atom and specific stereochemistry in this compound significantly influences its interactions compared to other halogenated derivatives.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Neurological Disorders : A study investigating its effects on nAChRs showed promising results in modulating receptor activity, suggesting potential use in treating conditions like Alzheimer's disease .
  • Antimicrobial Research : Another study evaluated its antimicrobial efficacy against various pathogens, revealing significant inhibitory effects that warrant further exploration for developing new antibiotics .

Properties

Molecular Formula

C7H10BrClN2

Molecular Weight

237.52 g/mol

IUPAC Name

(1S)-1-(4-bromopyridin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H9BrN2.ClH/c1-5(9)7-4-6(8)2-3-10-7;/h2-5H,9H2,1H3;1H/t5-;/m0./s1

InChI Key

PHKIMBPFWPQAKE-JEDNCBNOSA-N

Isomeric SMILES

C[C@@H](C1=NC=CC(=C1)Br)N.Cl

Canonical SMILES

CC(C1=NC=CC(=C1)Br)N.Cl

Origin of Product

United States

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